molecular formula C14H16N2O4 B5547477 N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide

N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide

Cat. No. B5547477
M. Wt: 276.29 g/mol
InChI Key: PQSJSUNIXWRXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound falls within the realm of heterocyclic chemistry, where furyl and pyridinyl motifs are commonly explored for their diverse chemical reactivity and potential applications in pharmaceuticals, materials science, and organic synthesis. The structural components suggest a synthesis strategy that leverages the reactivity of furan and pyridine derivatives, combined with acetamide functionalities for targeted modifications.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Dyachenko et al. (2006) described the synthesis of morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates through the interaction of enamines of acetoacetanilides with furfurylidenecyanothioacetamide, followed by alkylation and oxidation to yield substituted pyridine-2(1H)-thiones (Dyachenko & Chernega, 2006).

Molecular Structure Analysis

The molecular structure can be elucidated using X-ray crystallography, as demonstrated by Nesterov et al. (1996), who established the structure of a related compound through X-ray structural study (Nesterov et al., 1996). Such analyses provide critical insights into the bond lengths, angles, and overall conformation of the compound.

Scientific Research Applications

Antiprotozoal Activity and Therapeutic Use

Pentamidine isethionate, an aromatic diamidine, demonstrates significant antiprotozoal activity. It is notably effective in decreasing mortality from Pneumocystis carinii pneumonia in both infants and immunodeficient adults and children. This highlights the critical role of chemical compounds in treating infections caused by protozoa, particularly in vulnerable populations such as those with AIDS. The therapeutic use of pentamidine underscores the potential of structurally similar compounds or those within the same chemical class to serve as antiprotozoal agents, contributing to the treatment of severe infectious diseases (Goa & Campoli-Richards, 1987).

Neurodegeneration and Anesthetic Effects

Research on various anesthetics, including ketamine, a phencyclidine derivative, explores their pharmacokinetics and pharmacodynamics in both anesthesia and pain therapy. These studies delve into the mechanisms by which these drugs affect the central nervous system, offering insights into their potential neuroprotective properties. This is crucial for understanding the broader impacts of chemical compounds on brain function and their possible therapeutic applications in neurology and psychiatry (Peltoniemi et al., 2016).

Environmental Toxicology and Biodegradability

Compounds like acetamide and its derivatives have been the subject of extensive study due to their commercial importance and the biological consequences of exposure. The evolving knowledge around these chemicals highlights the interplay between industrial use, environmental impact, and human health. Such research underscores the need for sustainable chemical practices and the development of compounds with minimal environmental footprints (Kennedy, 2001).

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-15(8-11-5-7-20-10-11)13(17)9-16-6-3-4-12(19-2)14(16)18/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSJSUNIXWRXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=COC=C1)C(=O)CN2C=CC=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide

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